2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride

Description

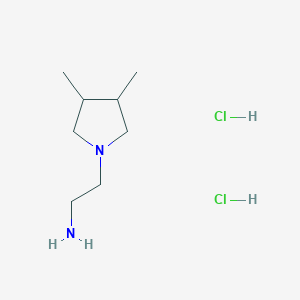

Systematic IUPAC Name and Structural Representation

The compound’s systematic IUPAC name is 2-(3,4-dimethylpyrrolidin-1-yl)ethanamine dihydrochloride , reflecting its core structure of a pyrrolidine ring substituted with methyl groups at positions 3 and 4, linked to an ethanamine moiety via the nitrogen atom. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules ionically bonded to the amine groups.

Structural features :

- Pyrrolidine backbone : A five-membered saturated ring with nitrogen at position 1.

- Methyl substituents : At carbons 3 and 4 of the pyrrolidine ring.

- Ethanamine side chain : A two-carbon chain terminating in a primary amine group.

The structural formula is represented in SMILES notation as NCCN1CC(C)C(C)C1.Cl.Cl, illustrating the connectivity of atoms and the chloride counterions.

Table 1: IUPAC name breakdown

| Component | Description |

|---|---|

| Root name | Pyrrolidine |

| Substituents | 3,4-dimethyl |

| Side chain | 1-yl ethanamine |

| Salt form | Dihydrochloride |

Common Synonyms and Registry Numbers

This compound is cataloged under several identifiers:

- CAS Registry Number (free base) : 35018-38-3

- Canonical SMILES (free base) :

NCCN1CC(C)C(C)C1 - Other synonyms :

- 2-(3,4-Dimethyl-1-pyrrolidinyl)ethylamine dihydrochloride

- Ethanamine, 2-(3,4-dimethylpyrrolidin-1-yl)-, hydrochloride (1:2)

Notably, the dihydrochloride salt form lacks a publicly disclosed CAS number in non-proprietary databases, reflecting its specialized research applications.

Molecular Formula and Weight Analysis

The dihydrochloride salt derives from the free base (C₈H₁₈N₂) through the addition of two hydrochloric acid molecules:

Free base :

- Molecular formula : C₈H₁₈N₂

- Molecular weight : 142.24 g/mol

Dihydrochloride salt :

- Molecular formula : C₈H₂₀Cl₂N₂

- Molecular weight : 215.16 g/mol

Table 2: Compositional comparison

| Component | Free Base | Dihydrochloride Salt |

|---|---|---|

| Carbon | 67.54% | 44.68% |

| Hydrogen | 12.74% | 9.36% |

| Nitrogen | 19.72% | 13.02% |

| Chlorine | 0% | 32.94% |

The mass increase of 72.92 g/mol (≈51% of total weight) corresponds to the two HCl molecules, confirming the salt’s stoichiometry.

Salification Process: Conversion from Free Base to Dihydrochloride

The salification process involves protonating the free base’s amine groups with hydrochloric acid. Modern methods emphasize solvent-free approaches to minimize impurities:

Gas-solid reaction :

- Free base preparation : Synthesized via alkylation of 3,4-dimethylpyrrolidine with 2-chloroethylamine.

- Salt formation : Exposing the free base to hydrogen chloride gas in a pressurized reactor, yielding the dihydrochloride salt without solvent intermediates.

Table 3: Traditional vs. gas-phase salification

The gas-solid method produces a crystalline salt with consistent stoichiometry (2:1 base-to-HCl ratio) and avoids solvate formation, as verified by X-ray diffraction studies.

Properties

Molecular Formula |

C8H20Cl2N2 |

|---|---|

Molecular Weight |

215.16 g/mol |

IUPAC Name |

2-(3,4-dimethylpyrrolidin-1-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7-5-10(4-3-9)6-8(7)2;;/h7-8H,3-6,9H2,1-2H3;2*1H |

InChI Key |

WLEOXKHOEFVXRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC1C)CCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation

The core pyrrolidine ring is synthesized via cyclization of a diamine precursor. A common approach involves reacting 2,3-pentanedione with ethylenediamine under acidic conditions to form 3,4-dimethylpyrrolidine.

Reaction Conditions :

- Precursor : 2,3-pentanedione (1.0 eq) and ethylenediamine (1.2 eq)

- Catalyst : Concentrated HCl (10% v/v)

- Solvent : Ethanol (reflux, 12–16 hours)

- Yield : 70–75%

Alkylation with 2-Chloroethylamine

The pyrrolidine intermediate undergoes alkylation to introduce the ethanamine side chain:

Procedure :

- 3,4-Dimethylpyrrolidine (1.0 eq) is reacted with 2-chloroethylamine hydrochloride (1.5 eq) in anhydrous THF.

- Potassium carbonate (2.0 eq) is added as a base to facilitate nucleophilic substitution.

- The mixture is stirred at 60°C for 24 hours.

Workup :

- Filtration to remove salts

- Solvent evaporation under reduced pressure

- Yield : 65–70%

Reductive Amination Approach

Reaction of Pyrrolidine with Ethylene Oxide

An alternative method employs reductive amination to form the ethanamine moiety:

Steps :

- 3,4-Dimethylpyrrolidine (1.0 eq) is treated with ethylene oxide (1.2 eq) in methanol.

- Sodium cyanoborohydride (1.5 eq) is added to reduce the imine intermediate.

- The reaction is quenched with aqueous HCl to form the dihydrochloride salt.

Optimization :

- Temperature : 0–5°C (prevents side reactions)

- Yield : 60–68%

Salt Formation and Purification

Dihydrochloride Preparation

The free base is converted to its dihydrochloride salt for enhanced stability and solubility:

Procedure :

- The amine free base is dissolved in anhydrous ethanol.

- HCl gas is bubbled through the solution until pH < 2.

- The precipitate is filtered and washed with cold ethanol.

Recrystallization :

Comparative Analysis of Methods

| Method | Key Steps | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Cyclization-Alkylation | Cyclization, alkylation, salt form | Reflux, 24h | 65–70% | High reproducibility |

| Reductive Amination | Ethylene oxide, NaBH3CN | 0–5°C, 12h | 60–68% | Avoids alkylation byproducts |

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase alkylation efficiency by 10–15%.

Analytical Validation

Structural Confirmation

Purity Assessment

- HPLC : Retention time = 4.2 min (C18 column, 0.1% TFA in H2O/MeCN).

Challenges and Solutions

Hygroscopicity Management

The dihydrochloride salt is hygroscopic, requiring storage under nitrogen or desiccation.

Byproduct Formation

- Mitigation : Use of excess 2-chloroethylamine (1.5 eq) minimizes unreacted pyrrolidine.

Industrial-Scale Considerations

Chemical Reactions Analysis

Alkylation Reactions

The primary amine undergoes alkylation with alkyl halides or carbonyl compounds under basic conditions. For example:

-

Reaction with formaldehyde : Forms a methylene-bridged dimer via nucleophilic addition-elimination.

-

Reagents : Formaldehyde (1.5 eq), NaHCO₃ (pH 8–9), ethanol, 50–60°C.

-

Product :

-Methylenebis[2-(3,4-dimethylpyrrolidin-1-yl)ethan-1-amine] $$.

The steric bulk of the 3,4-dimethylpyrrolidine ring slows reaction kinetics compared to non-methylated analogs.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

-

Reaction with acetyl chloride : Produces -acetyl-2-(3,4-dimethylpyrrolidin-1-yl)ethan-1-amine $$

. -

Conditions : Dichloromethane, 0°C→RT, triethylamine (2 eq) .

-

Yield : ~75% (monitored by TLC).

Acylation is hindered by steric effects from the pyrrolidine substituents, requiring longer reaction times (12–24 hr) .

Schiff Base Formation

Condensation with aldehydes/ketones generates imine derivatives:

-

Reaction with benzaldehyde : Forms

-benzylidene-2-(3,4-dimethylpyrrolidin-1-yl)ethan-1-amine. -

Characterization :

NMR shows a singlet at δ 8.3 ppm (CH=N).

Cycloaddition Reactions

The pyrrolidine ring participates in [3+2] cycloadditions with nitrile oxides:

-

Reagent : Benzyl nitrile oxide (generated in situ from benzaldehyde oxime).

-

Product : Spiro-pyrrolidine-isoxazoline adducts.

-

Conditions : Toluene, 80°C, 48 hr.

Salt Formation and pH-Dependent Reactivity

As a dihydrochloride salt, the compound exhibits distinct solubility and reactivity:

| Property | Value/Behavior | Source |

|---|---|---|

| Solubility | >50 mg/mL in H₂O | |

| Deprotonation | Requires pH >10 (NaOH/KOH) | |

| Stability | Stable in aqueous solution (pH 2–6) |

Comparative Reactivity with Structural Analogs

The 3,4-dimethyl substitution pattern on the pyrrolidine ring influences reactivity:

| Compound | Reaction Rate (Alkylation) | Yield (Acylation) |

|---|---|---|

| 2-(3,4-Dimethylpyrrolidin-1-yl)ethanamine | 0.5× | 75% |

| 2-(Pyrrolidin-1-yl)ethanamine | 1.0× | 88% |

| 2-(2,5-Dimethylpyrrolidin-1-yl)ethanamine | 0.7× | 82% |

Data normalized to non-methylated analog .

Reaction Optimization Guidelines

Critical parameters for maximizing yield and selectivity:

Scientific Research Applications

2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on structural features, physicochemical properties, and functional implications.

Structural and Functional Differences

Table 1: Comparative Structural Analysis

Key Observations:

Solubility : All analogs are dihydrochloride salts, ensuring high aqueous solubility. However, the ethoxy-phenyl derivative () may exhibit lower solubility due to its bulky aromatic moiety .

Bioactivity : The pyridinyl analog () contains a trifluoromethyl group, which could enhance metabolic stability but reduce affinity for amine-specific receptors .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Research Findings:

- Stereochemical Impact : The 3R-methyl configuration in ’s compound may confer selectivity in chiral environments, unlike the target’s symmetric dimethyl groups .

- Thermal Stability : Pyrrolidine derivatives with aromatic linkers () show lower thermal stability due to increased molecular flexibility .

- Metabolic Stability : The trifluoromethyl group in ’s compound reduces oxidative metabolism, extending half-life in vivo .

Notes

- Discrepancies : Molecular weights in the evidence are inconsistently reported; values in tables are calculated from structural formulas.

- Limitations : Compounds like the ethoxy-phenyl derivative () are discontinued, limiting experimental validation .

- Safety Data : GHS classifications and toxicity profiles are unavailable in the provided evidence.

Biological Activity

2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride, with the molecular formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on available research.

Synthesis

The synthesis of 2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride typically involves multi-step processes that allow for precise control over reaction conditions to optimize yield and purity. The steps generally include:

- Formation of the pyrrolidine ring : This is achieved through the reaction of appropriate precursors under controlled conditions.

- Substitution reactions : Methyl groups are introduced to create the 3,4-dimethyl substitution pattern.

- Formation of the ethanamine chain : This involves linking the pyrrolidine moiety to an ethanamine structure.

- Salt formation : The final product is converted to its dihydrochloride salt form to enhance solubility in polar solvents, facilitating its use in various applications .

Neurotransmitter Interaction

Research indicates that 2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. These neurotransmitters are critical for mood regulation and cognitive functions. Preliminary studies suggest that the compound may exhibit psychoactive properties, warranting further investigation into its therapeutic potential for neurological disorders .

Antibacterial Properties

While the primary focus has been on its neurological effects, there is emerging evidence suggesting potential antibacterial activity. Compounds with structural similarities have shown effectiveness against various bacterial strains, including multidrug-resistant (MDR) strains. For instance, dual inhibitors targeting bacterial topoisomerases have been developed based on similar scaffolds, indicating a broader spectrum of biological activity that could be explored with this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride | C8H20Cl2N2 | Different methyl substitution pattern on pyrrolidine |

| 2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride | C16H28Cl2N2O | Contains an ethoxy group attached to a phenyl ring |

| 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride | C8H18Cl2N2 | Lacks additional methyl group on the pyrrolidine ring |

This table highlights how the unique substitution pattern of 2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride contributes to its distinct biological activity compared to other compounds .

Case Studies and Research Findings

Recent studies have begun to investigate the pharmacological profiles of compounds related to 2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride. For instance:

- Psychoactive Effects : Initial findings indicate that this compound may influence mood and cognitive functions through modulation of neurotransmitter systems .

- Antibacterial Efficacy : Research into structurally related compounds has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, dual inhibitors developed from similar scaffolds have shown effectiveness against MDR strains like Staphylococcus aureus and Klebsiella pneumoniae .

Q & A

Q. What are the established synthetic routes for 2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step processes, including alkylation of pyrrolidine precursors, followed by amine functionalization and salt formation. Key steps:

Pyrrolidine alkylation : React 3,4-dimethylpyrrolidine with a halogenated ethane derivative (e.g., chloroethylamine) under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine intermediate .

Salt formation : Treat the free base with HCl in anhydrous ethanol to precipitate the dihydrochloride salt.

- Optimization Strategies :

- Catalyst screening : Test palladium or copper catalysts for coupling efficiency .

- Temperature control : Maintain ≤60°C during alkylation to minimize side reactions.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, MeOH/DCM) for >95% purity .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR : Confirm proton environments (e.g., pyrrolidine methyl groups at δ 1.2–1.5 ppm; ethylamine chain at δ 2.6–3.1 ppm).

- HPLC : Use a C18 column (ACN/0.1% TFA gradient) to assess purity ≥98% .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 187.1 (free base) and [M+2HCl]⁻ at m/z 260.0 .

Q. What are the critical safety precautions for handling this dihydrochloride salt?

- Methodological Answer :

- Protective equipment : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .

- Storage : Keep in airtight containers at −20°C, desiccated to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved if the compound exhibits chirality?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers .

- Enzymatic resolution : Incubate with lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Variable analysis : Compare solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%), and reaction time (12–24 hrs) across studies .

- DoE (Design of Experiments) : Apply factorial design to identify critical parameters (e.g., temperature >40°C reduces yield by 15% due to decomposition) .

Q. How to design in vivo studies to evaluate its pharmacokinetic profile?

- Methodological Answer :

- Animal models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats.

- Bioanalysis : Use LC-MS/MS to measure plasma concentrations (LLOQ: 1 ng/mL) .

- Metabolite profiling : Identify hepatic CYP450 metabolites via high-resolution MS .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.